CYP11B1/B2 Selectivity Advantage Over the Clinical Reference Metyrapone
When compared to metyrapone—the clinically used CYP11B1 inhibitor—N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (BDBM50378937) demonstrates markedly superior selectivity for CYP11B1 over CYP11B2. The target compound exhibits a selectivity ratio (IC50 CYP11B2 / IC50 CYP11B1) of approximately 49.5, compared to ~4.5 for metyrapone, translating to roughly 11-fold greater CYP11B1 versus CYP11B2 discrimination [1][2][3].
| Evidence Dimension | CYP11B2/CYP11B1 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 42 nM; CYP11B2 IC50 = 2,080 nM; Selectivity ratio = 49.5 |
| Comparator Or Baseline | Metyrapone: CYP11B1 IC50 = 46 nM; CYP11B2 IC50 = 208 nM; Selectivity ratio = 4.5 |
| Quantified Difference | Selectivity ratio: 49.5 vs. 4.5 (approximately 11-fold greater selectivity for the target compound) |
| Conditions | Human CYP11B1 and CYP11B2 expressed in hamster V79 MZ cells; substrate: [³H]11-deoxycorticosterone; detection by HPLC radioflow |
Why This Matters
Greater CYP11B1 selectivity reduces the risk of off-target aldosterone suppression, a critical consideration for chronic treatment of cortisol-dependent diseases such as Cushing's syndrome.
- [1] BindingDB, BDBM50378937: IC50 42 nM (CYP11B1) and IC50 2,080 nM (CYP11B2) in V79 MZ cells. View Source
- [2] BindingDB, BDBM50028166 (Metyrapone): IC50 46 nM (CYP11B1) and IC50 208 nM (CYP11B2) in V79 MZ cells. View Source
- [3] ChEMBL Database, CHEMBL2011253 and CHEMBL934 (Metyrapone). European Bioinformatics Institute. View Source
